REACTION_SMILES
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[ClH:16].[Cu:17].[OH:1][c:2]1[c:3]([O:14][CH3:15])[cH:4][c:5]2[c:6]([s:7][c:8]([C:10]([OH:11])=[O:12])[cH:9]2)[cH:13]1.[cH:18]1[cH:19][c:20]2[c:21]([n:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27]1>>[OH:1][c:2]1[c:3]([O:14][CH3:15])[cH:4][c:5]2[c:6]([s:7][cH:8][cH:9]2)[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cu]
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Name
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COc1cc2cc(C(=O)O)sc2cc1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc2cc(C(=O)O)sc2cc1O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
c1ccc2ncccc2c1
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Name
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|
Type
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product
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Smiles
|
COc1cc2ccsc2cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |